Decominol
Overview
Description
DECOMINOL is a bactericidal compound primarily used in the cosmetic industry. It was developed by the French company Laboratoires Pharmascience. The compound is particularly effective against gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of DECOMINOL involves the synthesis of 1-amino-3-(decyloxy)-2-propanol. This synthesis can be achieved through the nucleophilic substitution of alkyl halides with an amine group. The reaction typically requires an aqueous solution of an alkali hydroxide, such as potassium hydroxide, and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the large-scale hydration of alkenes or the hydrogenation of carbon monoxide. These methods require high pressures, high temperatures, and suitable catalysts to achieve excellent conversions .
Chemical Reactions Analysis
Types of Reactions
DECOMINOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into simpler alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkali hydroxides and halides are commonly employed.
Major Products Formed
Oxidation: Produces oxides and ketones.
Reduction: Yields simpler alcohols.
Substitution: Forms various substituted derivatives.
Scientific Research Applications
DECOMINOL has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in studies involving bacterial inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in treating bacterial infections.
Industry: Utilized in the formulation of cosmetic products due to its bactericidal properties
Mechanism of Action
DECOMINOL exerts its effects by targeting bacterial cell membranes. It disrupts the integrity of the membrane, leading to cell lysis and death. The compound’s molecular targets include membrane lipids and proteins, which are essential for bacterial survival .
Comparison with Similar Compounds
Similar Compounds
Chlorhexidine: Another bactericidal compound used in medical and dental applications.
Triclosan: Commonly used in personal care products for its antimicrobial properties.
Benzalkonium Chloride: A disinfectant and antiseptic used in various industries
Uniqueness
DECOMINOL is unique due to its high efficacy against gram-negative bacteria and its specific use in the cosmetic industry. Its ability to disrupt bacterial cell membranes makes it a valuable compound for various applications .
Properties
IUPAC Name |
1-amino-3-decoxypropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29NO2/c1-2-3-4-5-6-7-8-9-10-16-12-13(15)11-14/h13,15H,2-12,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIZSEZACLNKGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCC(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048363 | |
Record name | Decominol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60812-35-3 | |
Record name | Decominol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060812353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decominol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DECOMINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A3T9Z2TKX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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